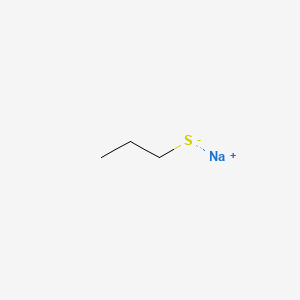

Sodium 1-propanethiolate

Übersicht

Beschreibung

Sodium 1-propanethiolate is a sodium salt of 1-propanethiol, which is part of a broader class of compounds known as mercaptides. These salts are characterized by their solubility and freezing point depression properties in water, which have been studied across various concentrations. The solubility and freezing point depression measurements are crucial for understanding the physical properties of these salts and their potential applications in various industries .

Synthesis Analysis

The synthesis of sodium 1-propanethiolate and related compounds has been explored in several studies. For instance, sodium propynoate, a compound related to sodium 1-propanethiolate, was synthesized from propynoic acid and sodium hydroxide in a methanol solution . Although not directly related to sodium 1-propanethiolate, this synthesis pathway indicates the general approach of reacting an organic acid with sodium hydroxide to form the corresponding sodium salt. Additionally, sodium S-[3-(hydroxyaryl)propyl] thiosulfates and [3-(hydroxyaryl)propane]-1-sulfonates were synthesized from dialkylphenols through intermediate products, suggesting a multi-step synthesis process that could be relevant to the synthesis of sodium 1-propanethiolate .

Molecular Structure Analysis

The molecular structure of sodium 1-propanethiolate has not been directly detailed in the provided papers. However, the structure of sodium propynoate, a related compound, has been determined through X-ray crystallography, revealing a five-coordinate sodium ion with square-pyramidal geometry. This structure forms part of a two-dimensional polymer in the crystal plane, which is significant for understanding the solid-state properties of these sodium salts . The crystal structure of sodium-triphenylsilanethiolate-trihydrate, another related sodium thiolate, shows a zig-zag chain of hydrated cations covered by strongly oriented anions, which could provide insights into the structural characteristics of sodium 1-propanethiolate .

Chemical Reactions Analysis

The chemical reactivity of sodium 1-propanethiolate is not directly addressed in the provided papers. However, sodium dithionite has been shown to initiate the addition of halogenated compounds to allylaromatics, leading to the synthesis of conjugated dienes and other products . This indicates that sodium salts can play a role in facilitating chemical reactions, particularly in the presence of sodium dithionite, which could be relevant for understanding the reactivity of sodium 1-propanethiolate in various chemical contexts.

Physical and Chemical Properties Analysis

The physical and chemical properties of sodium 1-propanethiolate have been studied, particularly in terms of solubility and freezing point depression in water. These properties are important for practical applications and can influence the handling and storage of the compound. The solubility curves and freezing point curves of various mercaptide salts, including sodium 1-propanethiolate, have been measured, providing valuable data for industrial processes where these salts are used .

Wissenschaftliche Forschungsanwendungen

Oxidation Studies

Sodium 1-propanethiolate has been studied in oxidation reactions. For instance, the oxidation of 1-propanethiol by 2,6-dichlorophenolindophenol in a methanol-water medium has been explored, revealing insights into the kinetics and mechanisms involved in such reactions (Pandey, Mishra, & Kashyap, 1982).

Ion-Selective Electrodes

The sodium-selective ligand, 1,1,1-tris[1(1)-(2(1)-oxa-4(1)-oxo-5(1)-aza-5(1)-methyl)dodecanyl]propane, has been used in sodium-selective microelectrodes for intracellular measurements. This demonstrates the potential of sodium 1-propanethiolate derivatives in creating sensitive and selective electrodes for sodium ions (O'Doherty, Garcia-Diaz, & Armstrong, 1979).

Corrosion Inhibition

Studies have shown the efficacy of compounds like 3-(trimethoxysilyl)propanethiol-1, a derivative of sodium 1-propanethiolate, in inhibiting copper corrosion in NaCl solutions. Such research highlights the potential application in metal protection and preservation techniques (Beccaria & Bertolotto, 1997).

Solubility and Freezing Point Studies

The solubility and freezing point depression of sodium 1-propanethiolate in water have been measured, providing valuable information for applications in chemical processing and formulation (Omar, Haroon, Jaubert, & Awan, 2017).

Surface Reactions

The adsorption and decomposition of 1-propanethiol on surfaces, leading to the formation of propanethiolate, have been studied, especially in relation to semiconductor materials. This research is crucial for understanding surface chemistry and for the development of surface coatings and treatments (Donev et al., 2005).

Food Science

Sodium 1-propanethiolate derivatives have been used in the development of stable isotope dilution assays for the quantification of food odorants, demonstrating its utility in the field of food science and technology (Li, Schieberle, & Steinhaus, 2016).

Materials Science

In materials science, the stability and surface uniformity of thiol-coated SERS surfaces, including those involving 1-propanethiol, have been investigated. This research is significant for the development of analytical techniques using surface-enhanced Raman scattering (Deschaines & Carron, 1997).

Safety and Hazards

Sodium 1-propanethiolate is classified as a skin corrosive and eye irritant . It causes severe skin burns and eye damage . Safety precautions include wearing protective gloves, clothing, eye protection, and face protection. It should not be inhaled, ingested, or come into contact with skin, eyes, or clothing .

Eigenschaften

IUPAC Name |

sodium;propane-1-thiolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8S.Na/c1-2-3-4;/h4H,2-3H2,1H3;/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVSFHIIADLZQJP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[S-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NaS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

107-03-9 (Parent) | |

| Record name | 1-Propanethiol, sodium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006898846 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10890631 | |

| Record name | 1-Propanethiol, sodium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10890631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium 1-propanethiolate | |

CAS RN |

6898-84-6 | |

| Record name | 1-Propanethiol, sodium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006898846 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanethiol, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Propanethiol, sodium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10890631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium propanethiolate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.277 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

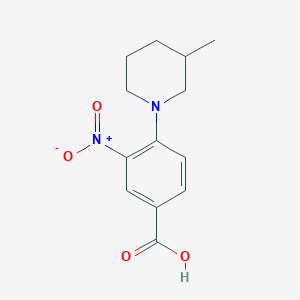

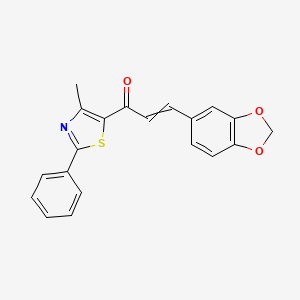

Feasible Synthetic Routes

Q & A

Q1: How does sodium 1-propanethiolate interact with antimony(III) tris(0,0-diisobutyl phosphorodithioate)? What are the products formed?

A1: Sodium 1-propanethiolate acts as a nucleophile and participates in a nucleophilic displacement reaction with antimony(III) tris(0,0-diisobutyl phosphorodithioate) []. This reaction leads to the formation of two main products:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-[4-chloro-2-methoxy-6-(methoxyiminomethyl)phenoxy]acetate](/img/structure/B1309232.png)

![2,4-Dihydrochromeno[4,3-c]pyrazole](/img/structure/B1309234.png)

![ethyl N-[4-(trifluoromethyl)benzoyl]ethanehydrazonate](/img/structure/B1309241.png)

![3-{[3-(Trifluoromethyl)benzyl]oxy}benzaldehyde](/img/structure/B1309244.png)

![5-[(Z)-phenylmethylidene]-5H-thieno[2',3':5,6][1,3]thiazocino[2,3-a]isoindole-4,11(6aH,13H)-dione](/img/structure/B1309250.png)

![4-[2-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)ethyl]benzenesulfonamide](/img/structure/B1309255.png)

![Ethyl 2-{4-bromo-2-methoxy-6-[(methoxyimino)methyl]phenoxy}acetate](/img/structure/B1309265.png)

acetate](/img/structure/B1309271.png)

![(E)-3-[3-(4-cyclohexylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-propenoic acid](/img/structure/B1309275.png)